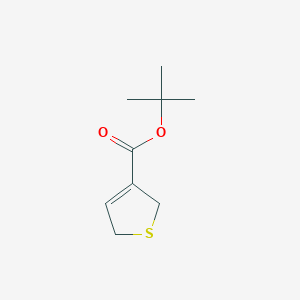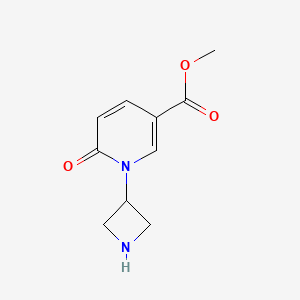
1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a difluoroethyl group and a methylamine group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of hypervalent iodine reagents, such as (2,2-difluoroethyl)(aryl)iodonium triflate, to achieve electrophilic 2,2-difluoroethylation of nucleophiles like amines . The reaction conditions often include the use of oxidants and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Addition Reactions: The piperidine ring can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like iodine, reducing agents, and nucleophiles such as thiols, amines, and alcohols . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted piperidine derivatives, while oxidation reactions can produce oxidized nitrogen-containing compounds.
科学的研究の応用
1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride involves its interaction with molecular targets and pathways within biological systems. The difluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with specific receptors and enzymes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl Compounds: These compounds contain a trifluoroethylidene group and exhibit similar reactivity and applications.
Unsaturated Adamantane Derivatives: These compounds have high reactivity and are used in similar synthetic and industrial applications.
Uniqueness
1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride is unique due to the presence of the difluoroethyl group, which imparts specific chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C8H18Cl2F2N2 |
|---|---|
分子量 |
251.14 g/mol |
IUPAC名 |
1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C8H16F2N2.2ClH/c1-11-7-2-4-12(5-3-7)6-8(9)10;;/h7-8,11H,2-6H2,1H3;2*1H |
InChIキー |
WUGQJUUKIHGEMO-UHFFFAOYSA-N |
正規SMILES |
CNC1CCN(CC1)CC(F)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thieno[3,2-b]thiophene-2-thiol](/img/structure/B15307678.png)







![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B15307735.png)




![1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B15307770.png)
